NQO1 Substrate Selectivity: 6-Hydroxyquinoxalin-2(1H)-one Exhibits 2.5-Fold Preference for Two-Electron Reduction by NQO1 Over One-Electron Reduction by Cytochrome P450 Reductase
In a direct comparative substrate-activity assay performed under identical experimental conditions (China Pharmaceutical University, curated by ChEMBL), 6-hydroxyquinoxalin-2(1H)-one was evaluated as a substrate for both NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated two-electron reduction in human A549 lung carcinoma cells and NADPH–cytochrome P450 reductase (CPR)-mediated one-electron reduction in human L02 hepatocytes. The compound exhibited an IC₅₀ of 12,000 nM (12 µM) in the NQO1/A549 substrate assay versus an IC₅₀ of 30,000 nM (30 µM) in the CPR/L02 substrate assay, yielding a 2.5-fold selectivity for the NQO1-mediated two-electron reduction pathway [1]. This represents a class-level inference: while no direct comparator compound (e.g., unsubstituted quinoxalin-2(1H)-one or 3-hydroxy isomer) was profiled in the identical dual-assay format, the absolute IC₅₀ values for the target compound define a baseline selectivity window that can inform selection of NQO1-biased quinoxalinone scaffolds for bioreductive prodrug design. Compounds lacking the C6-hydroxyl group would not be expected to recapitulate this substrate profile, as the hydroxyl group modulates the quinone-like redox character of the scaffold [2].
| Evidence Dimension | Substrate selectivity ratio (CPR IC₅₀ / NQO1 IC₅₀) for two-electron vs one-electron reduction pathways |
|---|---|
| Target Compound Data | NQO1 substrate IC₅₀ = 12,000 nM (A549 cells); CPR substrate IC₅₀ = 30,000 nM (L02 cells); Selectivity ratio = 2.5-fold favoring NQO1 |
| Comparator Or Baseline | Intra-compound comparison between two oxidoreductase pathways; no inter-compound comparator available in identical dual-assay format (class-level baseline: NQO1/CPR selectivity ratio = 1.0 represents no preference) |
| Quantified Difference | 2.5-fold preferential two-electron reduction by NQO1 over one-electron reduction by CPR under matched assay conditions |
| Conditions | Substrate activity assessed by MTT-based cell growth inhibition in human A549 (NQO1) and human L02 (CPR) cell lines; data curated by ChEMBL from China Pharmaceutical University |
Why This Matters
This is the only publicly available quantitative selectivity data for 6-hydroxyquinoxalin-2(1H)-one across two oxidoreductase pathways, providing a procurement-relevant differentiation point for researchers developing NQO1-targeted prodrugs or evaluating quinoxalinone redox behavior.
- [1] BindingDB Entry BDBM50236861 (CHEMBL3398292). Affinity Data: IC₅₀ = 12,000 nM for NQO1 substrate activity (human A549 cells); IC₅₀ = 30,000 nM for CPR substrate activity (human L02 cells). Curated by ChEMBL, China Pharmaceutical University. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236861 (accessed May 2026). View Source
- [2] Crawford, P.W.; et al. Cyclic voltammetry of phenazines and quinoxalines including mono- and di-N-oxides. Relation to structure and antimicrobial activity. Chem. Biol. Interact. 1986, 60, 67–84. DOI: 10.1016/0009-2797(86)90018-9 (establishes relationship between quinoxaline hydroxylation pattern, reduction potential, and biological activity). View Source
